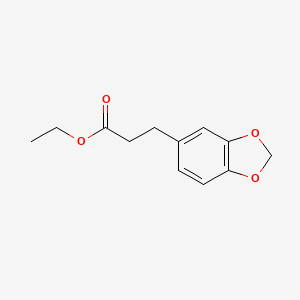
Ethyl 1,3-benzodioxole-5-propionate
説明
Ethyl 1,3-benzodioxole-5-propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Central Nervous System Effects
Research indicates that derivatives of benzodioxole compounds, including ethyl 1,3-benzodioxole-5-propionate, exhibit potential as pharmacological agents. They have been investigated for their effects on the central nervous system (CNS), particularly as muscle relaxants and anticonvulsants. A patent describes a process for synthesizing N-substituted dihydro-2,3-benzodiazepines from these compounds, which are noted for their high enantiomeric purity and yield .
Safety Assessments
Safety assessments conducted on related compounds have shown that they are non-mutagenic and non-clastogenic in various tests, including the Ames test and in vitro micronucleus tests . Such findings support their potential use in pharmaceuticals while ensuring compliance with safety regulations.
Fragrance Industry Applications
This compound serves as an important intermediate in the synthesis of various fragrance materials. It is involved in the production of key fragrance compounds such as Helional®, which is widely used in perfumery due to its pleasant scent profile . The continuous acylation processes developed for its synthesis allow for greater efficiency and scalability in industrial applications.
Environmental Impact and Risk Assessment
The environmental safety assessments of this compound indicate low risk to aquatic environments based on screening-level assessments. The compound has been classified as possibly persistent but not bioaccumulative . This classification is crucial for its acceptance in commercial applications, especially in fragrances where environmental impact is a growing concern.
Synthesis Optimization
A recent study optimized the synthesis of this compound using recyclable heterogeneous catalysts under flow conditions. This method demonstrated improved substrate conversion rates and reduced reaction times compared to traditional batch processes .
Fragrance Development
In another case study involving fragrance development, this compound was successfully incorporated into formulations that enhanced scent longevity and stability while maintaining regulatory compliance regarding safety .
Data Summary Table
化学反応の分析
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Conditions and Outcomes:
The hydrolysis rate depends on temperature and catalyst strength. Computational studies suggest that electron-withdrawing effects of the benzodioxole ring slightly stabilize the ester carbonyl, requiring moderate heating (80–100°C) for complete conversion.
Aminolysis and Transesterification
The ester reacts with nucleophiles such as amines or alcohols to form amides or new esters.
Key Reactions:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in anhydrous ethanol under reflux produces substituted amides.
Yields exceed 75% when using excess amine.
-
Transesterification : Catalyzed by Lewis acids (e.g., ZnCl₂), the ethyl group is replaced by higher alcohols (e.g., isopropyl alcohol) at 60–80°C .
Electrophilic Aromatic Substitution (EAS)
The benzodioxole ring directs electrophiles to the para position relative to the oxygen atoms.
Notable Reactions:
The electron-rich benzodioxole ring enhances reactivity, but steric hindrance from the propionate side chain reduces acylation efficiency compared to unsubstituted 1,3-benzodioxole .
Reduction Reactions
The ester group can be reduced to a primary alcohol using reagents like LiAlH₄.
Example:
This reaction proceeds quantitatively at room temperature .
Stability Under Thermal and Oxidative Conditions
特性
CAS番号 |
7116-48-5 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
ethyl 3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3 |
InChIキー |
SHFDGDJEJOHKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |
正規SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |
Key on ui other cas no. |
7116-48-5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













